Magl-IN-1

Descripción general

Descripción

MAGL-IN-1 es un inhibidor potente, selectivo, reversible y competitivo de la lipasa de monoacilglicerol. La lipasa de monoacilglicerol es una enzima involucrada en la hidrólisis de 2-araquidonoilglicerol, un endocannabinoide que juega un papel crucial en la regulación de varios procesos fisiológicos, incluyendo el dolor, la inflamación y la neuroprotección . This compound ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la neurología, la oncología y los trastornos metabólicos.

Métodos De Preparación

La síntesis de MAGL-IN-1 involucra varios pasos, incluyendo la preparación de intermediarios clave y las reacciones de acoplamiento finalesLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza del producto final .

Los métodos de producción industrial para this compound pueden implicar la síntesis a gran escala utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas y técnicas de purificación para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

MAGL-IN-1 experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas de reacción y de la naturaleza de los reactivos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

MAGL-IN-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, this compound se utiliza como un compuesto de herramienta para estudiar la inhibición de la lipasa de monoacilglicerol y sus efectos sobre el sistema endocannabinoide . En biología, this compound se utiliza para investigar el papel de la lipasa de monoacilglicerol en varios procesos fisiológicos, incluyendo el dolor, la inflamación y la neuroprotección .

En medicina, this compound ha mostrado potencial como un agente terapéutico para el tratamiento de varias enfermedades, incluyendo trastornos neurodegenerativos, cáncer y enfermedades metabólicas . Por ejemplo, this compound ha demostrado exhibir efectos antiproliferativos contra células cancerosas de mama, colorrectal y de ovario humano . En la industria, this compound se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a la lipasa de monoacilglicerol .

Mecanismo De Acción

MAGL-IN-1 ejerce sus efectos inhibiendo selectivamente la lipasa de monoacilglicerol, lo que evita la hidrólisis de 2-araquidonoilglicerol en ácido araquidónico y glicerol . Esta inhibición conduce a un aumento en los niveles de 2-araquidonoilglicerol, lo que a su vez activa los receptores cannabinoides y modula varios procesos fisiológicos . Los objetivos moleculares de this compound incluyen el sitio activo de la lipasa de monoacilglicerol, donde se une de manera competitiva y reversible para inhibir la actividad de la enzima .

Comparación Con Compuestos Similares

MAGL-IN-1 es único entre los inhibidores de la lipasa de monoacilglicerol debido a su alta selectividad, potencia y modo de acción reversible . Compuestos similares incluyen otros inhibidores de la lipasa de monoacilglicerol como JZL184, URB602 y KML29 . En comparación con estos compuestos, this compound exhibe un mayor grado de selectividad y potencia, lo que lo convierte en una herramienta valiosa para la investigación científica y aplicaciones terapéuticas potenciales .

Actividad Biológica

Magl-IN-1 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Understanding the biological activity of this compound involves examining its effects on various physiological processes, its therapeutic potential, and the mechanisms underlying its action.

Overview of MAGL and Its Role

MAGL is primarily responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol. This process is significant because 2-AG is an important endocannabinoid that modulates various physiological functions, including pain, inflammation, and neuroprotection. Inhibition of MAGL can lead to increased levels of 2-AG, thereby enhancing endocannabinoid signaling.

This compound operates by selectively inhibiting the hydrolytic activity of MAGL. This inhibition prevents the breakdown of 2-AG, leading to elevated levels of this endocannabinoid in tissues. The compound has been shown to be effective in various animal models, demonstrating its potential for therapeutic applications.

Research Findings and Case Studies

-

In Vivo Studies :

- In a study using a mouse model, this compound significantly increased 2-AG levels in the brain and other tissues. This elevation was associated with reduced inflammatory responses and improved outcomes in models of liver injury induced by ischemia-reperfusion (I/R) .

- Another study highlighted that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its anti-inflammatory properties .

- Effects on Lipid Metabolism :

- Neuroprotective Effects :

Data Tables

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Pain Management : By enhancing endocannabinoid levels, this compound could be beneficial in treating chronic pain conditions.

- Neurodegenerative Diseases : Its neuroprotective properties may make it a candidate for therapies aimed at diseases like Alzheimer's or Parkinson's.

- Inflammatory Disorders : The anti-inflammatory effects observed in various studies indicate potential use in conditions characterized by excessive inflammation.

Propiedades

IUPAC Name |

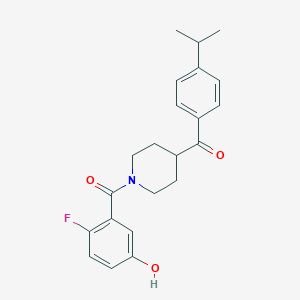

[1-(2-fluoro-5-hydroxybenzoyl)piperidin-4-yl]-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-14(2)15-3-5-16(6-4-15)21(26)17-9-11-24(12-10-17)22(27)19-13-18(25)7-8-20(19)23/h3-8,13-14,17,25H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUBZNFATQKRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.